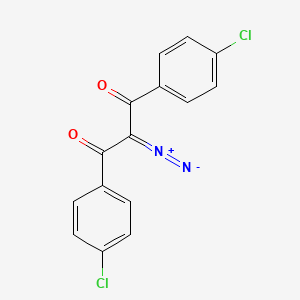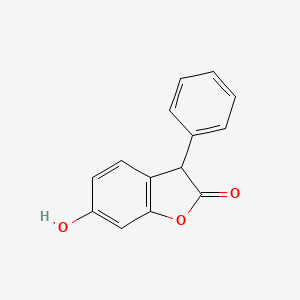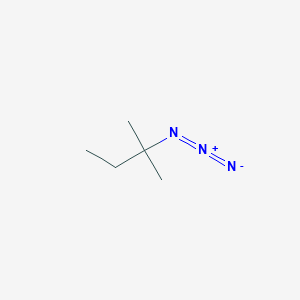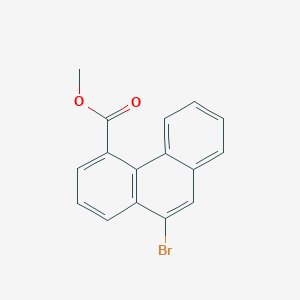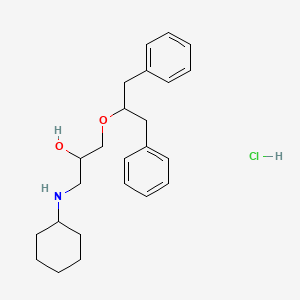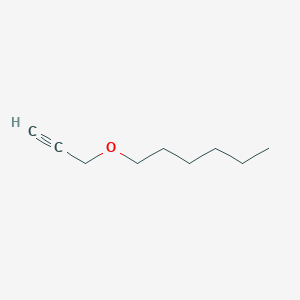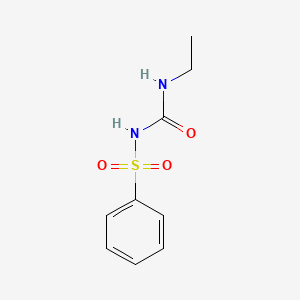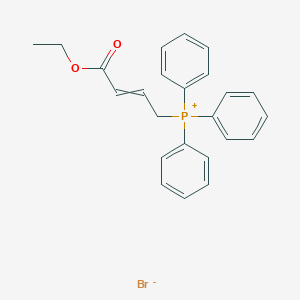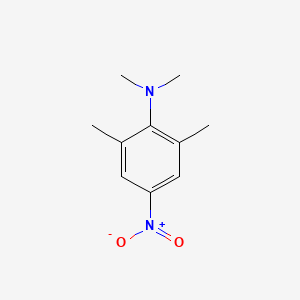
N,N,2,6-Tetramethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,6-Tetramethyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2304 g/mol . It is characterized by the presence of two methyl groups attached to the nitrogen atom and two methyl groups at the 2 and 6 positions of the benzene ring, along with a nitro group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,6-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,2,6-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N,N,2,6-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4).
Conditions: The reduction reaction is typically carried out under mild conditions to avoid over-reduction.
Products: The primary product is N,N,2,6-tetramethyl-4-aminobenzene.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine) or alkylating agents.
Conditions: The reaction conditions vary depending on the desired substitution product.
Products: Various substituted derivatives of this compound.
Scientific Research Applications
N,N,2,6-Tetramethyl-4-nitroaniline has a wide range of applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development and pharmaceutical research.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2,6-Tetramethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N,2,6-Tetramethyl-4-nitroaniline can be compared with other similar compounds, such as:
-
N,N-Dimethyl-4-nitroaniline
- Similar structure but with fewer methyl groups.
- Different chemical and physical properties.
-
2,6-Dimethyl-4-nitroaniline
- Lacks the N,N-dimethyl groups.
- Different reactivity and applications.
-
N,N,2,6-Tetramethyl-4-aminobenzene
- Reduction product of this compound.
- Different chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
24558-36-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N,2,6-tetramethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(12(13)14)6-8(2)10(7)11(3)4/h5-6H,1-4H3 |
InChI Key |
CCELYGJVZZYHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
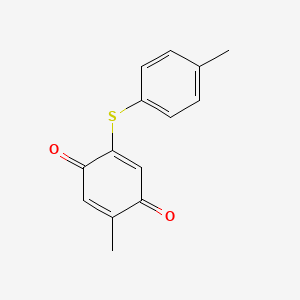
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
